4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide
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Overview
Description
4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core substituted with a tert-butyl group and a cyclohexyl ring bearing a 3-methyl-1,2,4-oxadiazol-5-yl moiety. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The 3-methyl-1,2,4-oxadiazole moiety can be synthesized via the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.
Cyclohexyl Derivative Preparation: The cyclohexyl ring can be functionalized with the oxadiazole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce specific functional groups within the molecule.
Substitution: The benzamide core and the oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The benzamide core can also bind to proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone: Shares the tert-butyl and aromatic core but differs in functional groups and overall structure.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains a tert-butyl group and an aromatic ring but has different substituents and applications.
Uniqueness
4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide is unique due to its combination of a benzamide core, a cyclohexyl ring, and an oxadiazole moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C20H27N3O2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
4-tert-butyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide |
InChI |
InChI=1S/C20H27N3O2/c1-14-21-18(25-23-14)20(12-6-5-7-13-20)22-17(24)15-8-10-16(11-9-15)19(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,22,24) |
InChI Key |
UBBFAGYVZLLIOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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